![molecular formula C51H64N4O13 B610480 Rifalazil CAS No. 129791-92-0](/img/structure/B610480.png)
Rifalazil
Übersicht
Beschreibung
Rifalazil is a derivative of the antibiotic rifamycin . It is being investigated for the treatment of various bacterial infections . It is used as a treatment for many different diseases, the most common being Chlamydia infection, Clostridium difficile associated diarrhea (CDAD), and tuberculosis (TB) .
Synthesis Analysis
Rifamycins, including Rifalazil, are a class of antibiotics that belong to the ansamycin family . The biosynthesis of rifamycin B, which is part of the final naphthalene aromatic moiety in rifamycin, begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) .
Molecular Structure Analysis
Rifalazil has a unique four-ring structure . Its molecular formula is C51H64N4O13 . The average mass is 941.073 Da and the monoisotopic mass is 940.446960 Da .
Chemical Reactions Analysis
The major metabolites of Rifalazil in humans are 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin . The enzyme responsible for the benzoxazinorifamycin-25-deacetylation is a B-esterase, while the enzyme responsible for the benzoxazinorifamycin-32-hydroxylation is CYP3A4 .
Physical And Chemical Properties Analysis
Rifalazil is a solid substance . It has a solubility of 8 mg/mL in DMSO when ultrasonicated .
Wissenschaftliche Forschungsanwendungen
Treatment of Buruli Ulcer
Rifalazil has been found to be effective in the treatment of Buruli ulcer, a skin disease caused by Mycobacterium ulcerans infection . In a study, it was found that Rifalazil-treated mice showed significant improvement or complete healing from the infection, with no recurrence following treatment cessation .
Treatment of Advanced M. Ulcerans Infection
Rifalazil has shown efficacy in the treatment of an advanced M. ulcerans infection in a mouse model . After 3 weeks of treatment, the colony-forming units (CFU) counts from the footpads of recovered Rifalazil-treated mice showed a significant decrease compared with those of untreated mice .
Combination Therapy for Staphylococcus Aureus
Rifalazil has been studied in combination with other antibiotics for the treatment of Staphylococcus aureus infections . The combination of Rifalazil with Levofloxacin, Linezolid, or Mupirocin showed enhanced killing and the suppression of mutants, compared with each drug used alone .
Overcoming Drug Resistance
Rifalazil has been investigated for its potential to overcome drug resistance. It was found that co-treatment of Staphylococcus aureus cells with Rifalazil and other antibiotics increased the bactericidal activity and delayed the appearance of resistant mutants .
Treatment of Peptic Ulcer Disease
Rifalazil, as a rifamycin derivative, has been reported to be an effective component of multiple drug therapy for the treatment of recalcitrant cases of peptic ulcer disease .
Inhibition of RNA Polymerase
Rifalazil kills bacterial cells by inhibiting the b subunit of RNA polymerase . This property makes it effective against a wide range of Gram-positive and certain Gram-negative organisms .
Wirkmechanismus
Target of Action
Rifalazil primarily targets the bacterial DNA-dependent RNA polymerase . This enzyme is crucial for bacterial survival as it is responsible for the transcription of DNA into RNA, a key process in protein synthesis .
Mode of Action
Rifalazil inhibits the bacterial DNA-dependent RNA polymerase by blocking off the β-subunit in the enzyme . This action disrupts the transcription process, thereby inhibiting protein synthesis and leading to the death of bacterial cells .
Biochemical Pathways
By inhibiting the bacterial RNA polymerase, Rifalazil disrupts the central dogma of molecular biology, which involves the transcription of DNA into RNA and the subsequent translation of RNA into proteins. This disruption affects all downstream biochemical pathways that rely on protein synthesis, leading to a broad-spectrum antimicrobial effect .
Pharmacokinetics
The pharmacokinetics of Rifalazil are characterized by a biological half-life of approximately 8.7±2.7 hours . This relatively long half-life allows for less frequent dosing compared to other antibiotics . The solubility of rifalazil in water varies with ph, being very high (around 2000 mg/ml) at a ph of 2 and low (05 mg/mL) at a pH of 5 . This could impact its bioavailability and distribution in the body.
Result of Action
The potent antimycobacterial activity of Rifalazil results in the death of bacterial cells . It has shown potential to treat infections caused by intracellular pathogens such as Chlamydia trachomatis and Chlamydia pneumoniae . It may also prove valuable in the treatment of gastric ulcer disease caused by Helicobacter pylori, and antibiotic-associated colitis, which results from toxin production following the growth of Clostridium difficile in the colon .
Action Environment
The action, efficacy, and stability of Rifalazil can be influenced by various environmental factors. For instance, the pH level can affect its solubility and therefore its bioavailability . Additionally, food interactions and genetic variations among individuals can cause variations in the side effects and effectiveness of Rifalazil .
Zukünftige Richtungen
Rifalazil represents a new generation of ansamycins . It was originally developed as a therapeutic agent to replace rifampin as part of a multiple drug regimen in the treatment of tuberculosis . Due to its superior antimicrobial activity and high intracellular levels, Rifalazil has potential to treat indications caused by the intracellular pathogen, Chlamydia trachomatis . It may also prove valuable in the treatment of gastric ulcer disease, caused by Helicobacter pylori, and antibiotic-associated colitis . The potential value of Rifalazil in the treatment of these indications will be assessed in human clinical trials .
Eigenschaften
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/b13-12+,20-15+,26-14-/t25-,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSVOCGZBUJEPI-HTQYORAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H64N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase. | |
Record name | Rifalazil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Rifalazil | |
CAS RN |
129791-92-0 | |
Record name | Rifalazil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129791920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifalazil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04934 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIFALAZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1976TE8QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []
A: Rifalazil exhibits a unique "protective effect" (PE), where pretreating mammalian cells with Rifalazil confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []
A: While the provided abstracts do not explicitly state the molecular formula and weight of Rifalazil, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]
A: The benzoxazine ring in Rifalazil and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []
A: Research on Rifalazil analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.
A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases Rifalazil systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for Rifalazil administration.
A: The primary metabolites of Rifalazil in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []
A: Rifalazil possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []
A: Rifalazil exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.
A: Rifalazil and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.
A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral Rifalazil treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.
A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and Rifalazil. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), Rifalazil maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []
A: Unlike rifampin and some other rifamycins, Rifalazil does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []
A: Clinical trials investigating Rifalazil for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []
A: Unlike rifampin, Rifalazil does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.
A: Rifalazil, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []
A: Rifalazil represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.
A: The observation that Rifalazil pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.